5,8-Dichlorobenzofuro[3,2-c]isoquinoline
Description
5,8-Dichlorobenzofuro[3,2-c]isoquinoline is a polycyclic heteroaromatic compound featuring a fused benzofuran-isoquinoline scaffold with chlorine substituents at the 5 and 8 positions. Its structure combines the electron-deficient isoquinoline core with a benzofuro group, which introduces steric bulk and modulates electronic properties.
Properties
Molecular Formula |
C15H7Cl2NO |
|---|---|
Molecular Weight |
288.1 g/mol |
IUPAC Name |
5,8-dichloro-[1]benzofuro[3,2-c]isoquinoline |
InChI |
InChI=1S/C15H7Cl2NO/c16-8-5-6-12-11(7-8)13-14(19-12)9-3-1-2-4-10(9)15(17)18-13/h1-7H |
InChI Key |
JFHQXSUUUIZAQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=C(O3)C=CC(=C4)Cl)N=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings and Gaps
- Spectral Data: Experimental FT-IR/NMR data for this compound are lacking but can be extrapolated from isoquinolinedione studies .
- Biological Screening: No direct evidence of its bioactivity exists, though related compounds (e.g., indenoisoquinolines) guide hypotheses .
- Synthetic Routes: Priority should be given to optimizing copper-catalyzed or nucleophilic substitution methods, as seen in thieno- and indolo-isoquinoline syntheses .
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